
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid
Vue d'ensemble
Description
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is a useful research compound. Its molecular formula is C20H18O10 and its molecular weight is 418.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Coordination Polymers and Supramolecular Assemblies
5,5'-(Butane-1,4-diylbis(oxy))diisophthalic acid is involved in the formation of coordination polymers and supramolecular assemblies. These polymers are synthesized with various d-metal ions and exhibit three-dimensional polymeric architectures. The flexibility of the ligands plays a crucial role in the formation of these structures (Karmakar & Goldberg, 2011).
Hydrothermal Synthesis and Structural Properties
This compound is used in the hydrothermal synthesis of new compounds. These synthesized compounds have been characterized using X-ray diffraction, elemental analysis, IR spectra, and thermogravimetric analysis. The resulting compounds exhibit distinct structural features and properties, such as three-dimensional networks and photoluminescent properties (Pan et al., 2008).
Photoluminescent Properties and Frameworks
Studies have explored the photoluminescent properties and thermogravimetric properties of coordination polymers based on this acid. These frameworks are structured by combining the acid with transitional metal cations and ancillary bridging linkers (Gao et al., 2016).
Enhancing Proton Conductivities in Nafion Composite Membranes
In recent research, coordination polymers containing this acid have been investigated for their potential to enhance proton conductivities when incorporated into Nafion composite membranes. The structure of these compounds facilitates the formation of hydrogen bonds, which is beneficial for proton conducting behavior (Chu et al., 2021).
Metal-Organic Frameworks (MOFs) and Catalysis
Research has also focused on the use of this acid in the construction of metal-organic frameworks (MOFs). These MOFs have been studied for their catalytic properties, such as CO2 capture and chemical fixation, showcasing the potential of these materials in environmental applications (Wang et al., 2021).
Propriétés
IUPAC Name |
5-[4-(3,5-dicarboxyphenoxy)butoxy]benzene-1,3-dicarboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O10/c21-17(22)11-5-12(18(23)24)8-15(7-11)29-3-1-2-4-30-16-9-13(19(25)26)6-14(10-16)20(27)28/h5-10H,1-4H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYYHESYFXENJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1C(=O)O)OCCCCOC2=CC(=CC(=C2)C(=O)O)C(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N1,N6-Diphenyl-N1,N6-bis(6-phenyldibenzo[b,d]furan-4-yl)pyrene-1,6-diamine](/img/structure/B8243908.png)
![4,8-Bis(5-hexylthiophen-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B8243916.png)
![2'-Amino-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243934.png)
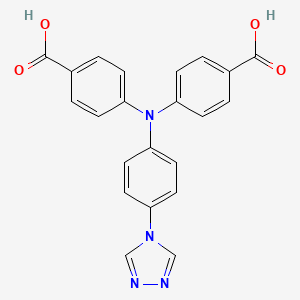
![2',5'-Dimethyl-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B8243970.png)
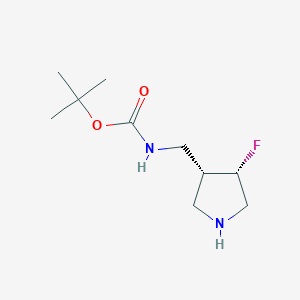
![2'-Methyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B8243989.png)
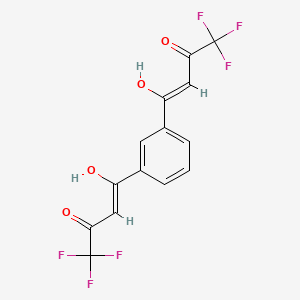

![Dimethyl 5'-bromo-[1,1':3',1''-terphenyl]-4,4''-dicarboxylate](/img/structure/B8244008.png)
![[1,1'-Biphenyl]-2,3',4,5'-tetracarboxylic acid](/img/structure/B8244009.png)
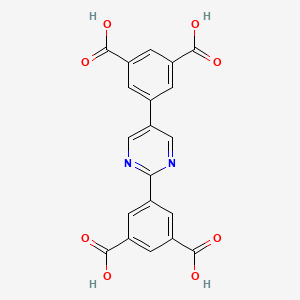
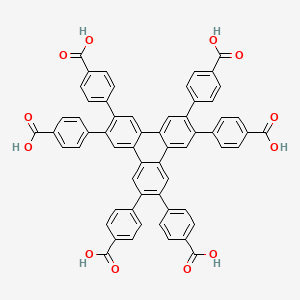
![5'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1':3',1''-terphenyl]-4,4''-dicarbaldehyde](/img/structure/B8244031.png)